(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one
Description
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is a nitro-substituted bicyclic ketone with a strained bicyclo[4.1.0]heptane framework. The compound features a nitro group at the 7-position and a ketone at the 2-position, with stereochemistry defined as 1R,6S,7R. This structure is synthesized via asymmetric catalytic methods, such as the conjugate addition of bromonitromethane to cyclic enones, achieving high enantiomeric excess (e.g., 95% ee for related derivatives) . The nitro group imparts unique reactivity, making the compound valuable in organic synthesis, particularly for accessing chiral intermediates in pharmaceuticals or agrochemicals. Its strained bicyclic system also influences physical properties like solubility and thermal stability.
Properties
CAS No. |
919530-29-3 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m0/s1 |
InChI Key |
YELGNZJJCHLKFY-JSKYLQRQSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]2[N+](=O)[O-])C(=O)C1 |
Canonical SMILES |
C1CC2C(C2[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger-scale synthesis. The use of environmentally friendly catalysts and solvents is preferred to ensure sustainable production.
Chemical Reactions Analysis
Reduction Reactions
The nitro group and ketone exhibit distinct reduction behaviors:
Key observations :
-
Sodium borohydride selectively reduces the ketone without affecting the nitro group .
-
Catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization .
Oxidation and Ring-Opening Reactions
The bicyclic framework undergoes strain-driven reactions:
-
Epoxidation : Reaction with m-CPBA converts the strained bridgehead double bond (if present) into an epoxide, altering ring strain .
-
Ozonolysis : Cleavage of the bicyclic system generates diketone fragments, useful for further synthesis .
Nucleophilic Substitution
The nitro group directs nucleophilic attacks:
-
Hydroxide displacement : Under basic conditions, the nitro group activates adjacent positions for nucleophilic substitution, yielding hydroxylated derivatives .
-
Grignard addition : The ketone reacts with organomagnesium reagents to form tertiary alcohols, retaining the nitro group .
Thermal and Photochemical Behavior
-
Thermal decomposition : At >150°C, the nitro group decomposes exothermically, releasing NOₓ gases and forming a bicyclic hydrocarbon residue .
-
Photorearrangement : UV irradiation induces -sigmatropic shifts, producing isomeric nitrobicycloheptanones .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.
Case Study: Synthesis of Analgesics
Research has shown that derivatives of this compound can be synthesized to create new analgesic drugs. The bicyclic structure provides a unique framework that can interact with biological targets effectively.
Synthetic Organic Chemistry
The compound serves as an essential intermediate in organic synthesis. Its nitro group can be reduced to amines or substituted to create various functional groups.
Case Study: Functional Group Transformation
A study demonstrated the transformation of the nitro group into an amine through catalytic hydrogenation, yielding compounds with enhanced reactivity for further synthetic applications.
Material Science
Due to its unique structural properties, this compound has potential applications in the development of new materials, including polymers and coatings.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Nitro-Substituted Bicyclic Ketones ()
Compounds 4b , 4c , 4e , and 4f share the bicyclo[4.1.0]heptan-2-one core but differ in substituents and ring sizes:
| Compound | Structure Modifications | Yield (%) | [α]²⁰D (c 0.5, CH₂Cl₂) | ee% | Key Functional Groups |
|---|---|---|---|---|---|
| 4b (Target Analogue) | 5,5-Dimethyl, 7-nitro | 95 | -87.4° | 95 | Nitro, ketone |
| 4c | 6-Methyl, 7-nitro | 90 | +44.0° | 94 | Nitro, ketone |
| 4e | Bicyclo[5.1.0]octan-2-one, 8-nitro | 87 | -24.9° | 96 | Nitro, ketone |
| 4f | Bicyclo[3.1.0]hexan-2-one, 6-nitro | 70 | +11.2° | 63 | Nitro, ketone |
Key Observations :
- Steric Effects : 4b’s 5,5-dimethyl groups enhance steric hindrance, increasing enantiomeric excess (95% ee) compared to 4f (63% ee), where smaller rings reduce stereochemical control .
- Optical Activity : The 6-methyl substituent in 4c reverses optical rotation ([α]²⁰D = +44.0° vs. -87.4° for 4b), highlighting stereochemical sensitivity .
- Ring Size : Larger bicyclo[5.1.0]octane in 4e improves yield (87%) and ee% (96%) compared to smaller rings (e.g., 4f) .
Oxygenated Analogues ()
Compounds like (1S,6S)-4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (a pheromone) and carvone oxide replace the nitro group with an oxygen atom:
| Compound | Functional Groups | Yield (%) | ee% | Application |
|---|---|---|---|---|
| (1S,6S)-1 () | 7-Oxa, 4,4,6-trimethyl | 82 | 87.5 | Aggregation pheromone |
| Carvone oxide () | 7-Oxa, isopropenyl, methyl | N/A | N/A | Flavor/fragrance industry |
Key Differences :
- Reactivity : Nitro groups (electron-withdrawing) enhance electrophilicity, whereas oxa groups (electron-donating) stabilize the ring for pheromone activity .
- Synthesis : Oxygenated derivatives are synthesized via PCC oxidation , while nitro derivatives require asymmetric catalysis .
Physicochemical Properties
Thermal Stability and Boiling Points
Solubility
- Nitro compounds (e.g., 4b) are less polar than oxygenated analogues, reducing water solubility but enhancing organic solvent compatibility .
Research Findings and Challenges
- Steric vs. Electronic Effects : Dimethyl groups in 4b improve ee% but reduce synthetic yield compared to smaller substituents .
- Chiral Control : Larger rings (e.g., 4e) enhance stereochemical outcomes, suggesting ring strain influences catalytic efficiency .
- Safety : Nitro derivatives require careful handling due to instability, whereas oxygenated analogues are safer for industrial use .
Biological Activity
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the nitro substitution of bicyclic precursors. A notable method includes the asymmetric conjugate addition of bromonitromethane to cyclic substrates, yielding high enantiomeric excesses (up to 95%) . The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro tests demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, this compound reduced edema significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Activity
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis in vitro. This effect is attributed to its ability to enhance the expression of antioxidant enzymes .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various nitro-substituted bicyclic compounds, including this compound. The results indicated that this compound was among the most potent against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a dose-dependent reduction in paw swelling, supporting its potential as an anti-inflammatory agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
